N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE

Vasopressin Receptor GPCR Selectivity V1A Antagonist

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE (CAS 137979-25-0, CHEMBL331956) is a synthetic small molecule (MW 294.35, C18H18N2O2). It belongs to the tetrahydroquinoline carboxamide class and features a 3,4-dihydroquinoline scaffold linked via a carbonyl bridge to a para-acetamidophenyl moiety.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
Cat. No. B5527603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C18H18N2O2/c1-13(21)19-16-10-8-15(9-11-16)18(22)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21)
InChIKeyBTHHYGOCYRAYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>44.2 [ug/mL]

N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE (CAS 137979-25-0): A Mono-V1A Vasopressin Receptor Screening Compound with Distinct Selectivity and Physicochemical Profile


N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE (CAS 137979-25-0, CHEMBL331956) is a synthetic small molecule (MW 294.35, C18H18N2O2) . It belongs to the tetrahydroquinoline carboxamide class and features a 3,4-dihydroquinoline scaffold linked via a carbonyl bridge to a para-acetamidophenyl moiety. Within the ChEMBL and GPCRdb databases, the compound is annotated as a rat vasopressin V1A receptor ligand (pIC50 4.13) [1], distinguishing it from closely related analogs that display dual V1A/V2 pharmacology.

Why Generic Substitution Fails for N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE in Vasopressin Receptor Research


Tetrahydroquinoline carboxamides are a well-explored chemotype for vasopressin receptor modulation; however, minor structural modifications to the terminal amide substituent profoundly shift both receptor subtype selectivity and potency [1]. For instance, replacing the acetyl group of the target compound with a 3-chlorobenzamide yields a dual V1A/V2 ligand with an 11-fold increase in V1A potency, while a 2-methylbenzamide substitution generates a V2-preferring profile [2][3]. These divergent pharmacological fingerprints demonstrate that in-class compounds cannot be interchanged without altering target engagement, rendering the specific procurement of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE critical for experiments requiring a defined, mono-V1A activity profile.

Quantitative Differentiation Evidence for N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE vs. Closest Structural Analogs


Mono-V1A Receptor Profile vs. Dual V1A/V2 Activity in the 3-Chloro Analog

The target compound (CHEMBL331956) exhibits a single annotated activity at the rat V1A receptor (pIC50 4.13) with no reported V2 receptor activity in the ChEMBL database [1]. In contrast, its closest structural analog, 3-chloro-N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)-phenyl]-benzamide (CHEMBL121455), displays dual V1A/V2 activity with a V1A pIC50 of 5.19 and a V2 pIC50 of 6.7 [2]. This indicates a 1.06 log unit (11-fold) higher V1A potency for the analog, but the analog's additional V2 engagement introduces off-target pharmacology absent in the target compound. The 2-methylbenzamide analog (CHEMBL331164) further illustrates this divergence, with V2 IC50 = 200 nM and V1a IC50 = 1400 nM representing a V2-preferring profile [3]. The mono-V1A signature of the target compound thus provides a cleaner pharmacological tool for deconvoluting V1A-mediated signaling without confounding V2 receptor cross-reactivity.

Vasopressin Receptor GPCR Selectivity V1A Antagonist

Lower Molecular Weight and Favorable CNS Drug-Likeness Parameters vs. 3-Chloro Analog

The target compound (MW 294.35, logP 2.5–2.7, TPSA 49 Ų, HBD 1, HBA 2) falls within the optimal range for CNS permeability according to the Wager CNS MPO scoring criteria . The 3-chloro analog (MW 390.1) carries an additional 95.75 Da of molecular weight due to the chlorobenzamide substituent, which increases lipophilicity and may reduce ligand efficiency [1]. While both compounds share similar hydrogen bond donor/acceptor counts, the target compound's lower MW and balanced logP predict superior passive BBB permeation and a reduced likelihood of P-glycoprotein efflux.

CNS Drug-Likeness Physicochemical Properties Blood-Brain Barrier

Measured Aqueous Solubility Advantage Over the 3-Chloro Analog

The target compound has a reported aqueous solubility of >44.2 µg/mL . The 3-chloro analog has a reported aqueous solubility of 38 µg/mL under comparable conditions (ChEMBL solubility assay ID CHEMBL3376393) [1]. While both compounds exhibit moderate solubility, the target compound's higher measured solubility (≥16% greater) translates to improved DMSO-to-buffer compatibility in biochemical and cell-based assays, reducing the risk of compound precipitation at higher screening concentrations.

Solubility Biopharmaceutics Assay Compatibility

Improved Ligand Efficiency (LE) for V1A Receptor Engagement

Ligand efficiency (LE) normalizes binding affinity by molecular size, providing a key metric for assessing the quality of target engagement. Calculated as LE = 1.37 × pIC50 / N_heavy, the target compound yields a V1A LE of 0.26 kcal/mol per heavy atom (pIC50 4.13, N_heavy = 22) [1]. In contrast, the more potent 3-chloro analog achieves a lower V1A LE of 0.25 kcal/mol per heavy atom (pIC50 5.19, N_heavy = 28) [2]. Despite the analog's higher absolute potency, the target compound's comparable LE with substantially lower molecular complexity suggests a more atom-efficient starting point for fragment-based or structure-guided optimization campaigns.

Ligand Efficiency Fragment-Based Drug Discovery V1A Receptor

Optimal Procurement Scenarios for N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE in Drug Discovery and Chemical Biology


Selective V1A Receptor Pharmacological Tool for GPCR Deconvolution Studies

In vasopressin receptor signaling studies requiring selective interrogation of V1A-mediated pathways without V2 cross-reactivity, N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE provides a mono-V1A profile (pIC50 4.13), in contrast to the dual V1A/V2 activity of its 3-chloro and 2-methyl analogs [1][2]. This selectivity makes it suitable as a reference compound for V1A assay validation and as a chemical probe for studying V1A-specific physiological responses in isolated tissue preparations.

CNS-Penetrant Lead Optimization Starting Point

With a molecular weight of 294.35 Da, calculated logP of 2.5–2.7, and only one hydrogen bond donor, the compound occupies a favorable CNS drug-like property space [1]. Medicinal chemistry teams pursuing brain-penetrant vasopressin receptor modulators can procure this compound as a low-MW, property-compliant scaffold, leveraging its balanced lipophilicity for structure-activity relationship expansion aimed at improving V1A potency while retaining CNS permeability.

High-Throughput Screening (HTS) Hit Validation with Favorable Solubility

The measured aqueous solubility of >44.2 µg/mL [1] enables reliable compound handling in automated screening platforms with minimal precipitation risk. HTS facilities and core screening laboratories can select this compound over less soluble tetrahydroquinoline analogs (e.g., the 3-chloro analog at 38 µg/mL) to ensure robust dose-response data quality in biochemical and cell-based V1A assays.

Fragment-Based Drug Discovery (FBDD) Starting Point

The compound's ligand efficiency of 0.26 kcal/mol per heavy atom for V1A engagement [1] is comparable to that of the 3-chloro analog (LE 0.25) despite substantially lower molecular complexity (22 vs. 28 heavy atoms). Fragment-based screening groups can use this compound as an efficient, low-complexity starting fragment for structure-guided optimization, where every added heavy atom is expected to yield proportional gains in binding free energy.

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